1-(2-Hydroxy-2-methylcyclohexyl)ethan-1-one
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Overview
Description
1-(2-Hydroxy-2-methylcyclohexyl)ethan-1-one is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . This compound is characterized by a cyclohexane ring substituted with a hydroxy group and a methyl group at the second position, and an ethanone group at the first position. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-2-methylcyclohexyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-2-methylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 1-(2-Oxo-2-methylcyclohexyl)ethan-1-one.
Reduction: 1-(2-Hydroxy-2-methylcyclohexyl)ethanol.
Substitution: 1-(2-Substituted-2-methylcyclohexyl)ethan-1-one.
Scientific Research Applications
1-(2-Hydroxy-2-methylcyclohexyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-(2-Hydroxy-2-methylcyclohexyl)ethan-1-one can be compared with similar compounds such as:
1-(2-Hydroxycyclohexyl)ethanone: Lacks the methyl group at the second position, resulting in different chemical and biological properties.
1-(2-Hydroxy-4-methylcyclohexyl)ethan-1-one: The position of the methyl group affects the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H16O2 |
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Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(2-hydroxy-2-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H16O2/c1-7(10)8-5-3-4-6-9(8,2)11/h8,11H,3-6H2,1-2H3 |
InChI Key |
GJYRFALFMFHPMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCC1(C)O |
Origin of Product |
United States |
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